
N-(5-butyl-1H-pyrazol-3-yl)-6-oxo-1H-pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-butyl-1H-pyrazol-3-yl)-6-oxo-1H-pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPC-157 and is known for its ability to promote healing and regeneration of tissues.
Wirkmechanismus
The exact mechanism of action of BPC-157 is not fully understood. However, it is believed to work by promoting angiogenesis, which is the formation of new blood vessels. This process is essential for tissue healing and regeneration. BPC-157 also promotes the migration of cells to the site of injury, which helps to accelerate the healing process. Additionally, BPC-157 has been shown to have anti-inflammatory and antioxidant properties, which further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BPC-157 has been shown to have a wide range of biochemical and physiological effects. It promotes the proliferation of cells, which helps to accelerate tissue healing and regeneration. BPC-157 also increases the production of growth factors, which are essential for tissue repair. Additionally, BPC-157 has been shown to reduce inflammation and protect against oxidative stress, which can help to prevent further tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BPC-157 in lab experiments is its ability to promote tissue healing and regeneration. This makes it an ideal compound for studying the mechanisms of tissue repair and regeneration. Additionally, BPC-157 has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using BPC-157 in lab experiments is its high cost, which can limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for the study of BPC-157. One area of research is the development of new formulations of BPC-157 that can improve its stability and bioavailability. Another area of research is the exploration of its potential therapeutic applications in humans. BPC-157 has shown promising results in animal models, and further studies are needed to determine its safety and efficacy in humans. Additionally, the mechanisms of action of BPC-157 are not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Synthesemethoden
BPC-157 is a synthetic peptide that can be synthesized using solid-phase peptide synthesis. The synthesis involves the coupling of protected amino acids to a resin support, which is then cleaved to release the peptide. The synthesis of BPC-157 involves the coupling of 15 amino acids, including proline, glycine, and leucine, to a resin support. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure and stable compound.
Wissenschaftliche Forschungsanwendungen
BPC-157 has been extensively studied for its potential therapeutic applications. It has been shown to promote tissue healing and regeneration, reduce inflammation, and protect against oxidative stress. BPC-157 has been studied in various animal models, including rats, rabbits, and pigs, and has shown promising results in promoting healing of various tissues, including bone, muscle, and skin.
Eigenschaften
IUPAC Name |
N-(5-butyl-1H-pyrazol-3-yl)-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-2-3-4-10-7-11(17-16-10)15-13(19)9-5-6-12(18)14-8-9/h5-8H,2-4H2,1H3,(H,14,18)(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAWVYXONQZCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NN1)NC(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1-Hydroxycyclohexyl)methyl]-6-methylquinazolin-4-one](/img/structure/B7531310.png)
![5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one](/img/structure/B7531318.png)
![N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B7531325.png)
![N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]acetamide](/img/structure/B7531331.png)
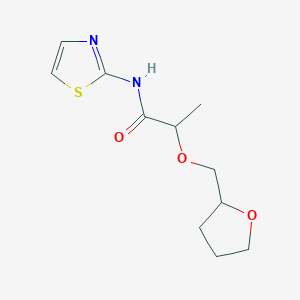
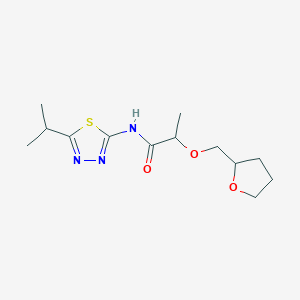
![1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7531350.png)
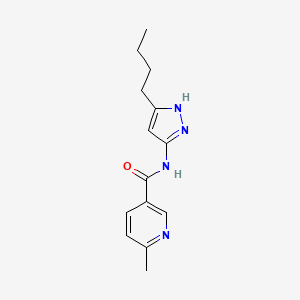
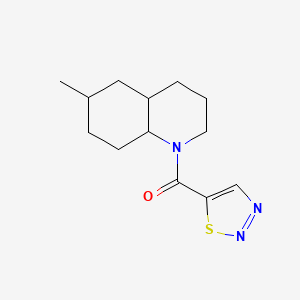
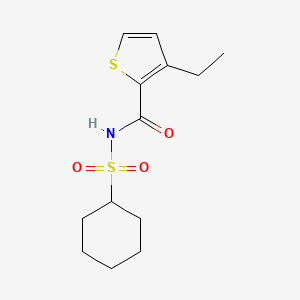

![1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7531388.png)